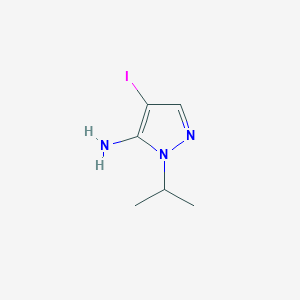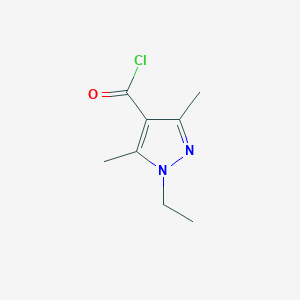![molecular formula C18H18Cl2O3 B3087239 2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester CAS No. 1171923-45-7](/img/structure/B3087239.png)
2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester
Descripción general
Descripción
The compound “2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester” is an organic compound. It contains a benzene ring, which is a cyclic hydrocarbon where the carbons of the molecule are arranged in the form of a ring . The compound also contains a methoxy group and a methyl ester group, which are common functional groups in organic chemistry .
Synthesis Analysis
The synthesis of such a compound could involve several steps, including the formation of the benzene ring, the introduction of the dichlorophenyl group, the propyl group, and the methoxy group. One possible method could involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters could be used to introduce the propyl group .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzene ring provides a planar, aromatic base to the molecule. The dichlorophenyl group, the propyl group, and the methoxy group would be attached to this base. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
The compound could undergo various chemical reactions, depending on the conditions and reagents used. For example, reactions at the benzylic position (the carbon atom adjacent to the benzene ring) could include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the benzene ring could contribute to its stability and its solubility in organic solvents . The dichlorophenyl group, the propyl group, and the methoxy group could also influence its properties .Aplicaciones Científicas De Investigación
Environmental Fate and Behavior
Parabens, including esters like methylparaben and propylparaben, are widely used in consumer products and are known for their potential environmental impact. They are considered emerging contaminants, commonly found in water sources and sediments due to their extensive usage and continuous environmental introduction. Although biodegradable, they persist in aquatic environments at low concentrations and can form chlorinated by-products when reacting with free chlorine. These by-products are more stable and persistent, raising concerns about their environmental impact and the need for further toxicity studies (Haman et al., 2015).
Food Safety and Toxicants
Fatty acid esters, including 3-monochloropropane-1,2-diol (3-MCPD) esters, have been identified as food safety concerns due to their potential nephrotoxicity and testicular toxicity. These esters have been detected in various food categories and even in human breast milk, indicating their absorption and distribution in human organs. Research on 3-MCPD esters includes studies on their analytical methods, toxicities, formation mechanisms, and mitigation strategies (Gao et al., 2019).
Industrial and Chemical Applications
Alkoxycarbonylation of unsaturated phytogenic substrates, including esters, is significant in the chemical industry for creating advanced chemical products and polymers. This process offers a way to use alternative feedstocks, improving resource savings, waste minimization, and the overall environmental safety and economic efficiency of chemical processes (Sevostyanova & Batashev, 2023).
Analytical Methods in Cosmetics
Methylparaben, a common paraben ester, is extensively analyzed in cosmetic products due to its usage limitations and potential health effects. Various analytical methods, including spectrophotometric and chromatographic techniques, are employed to determine its concentration in cosmetics, highlighting the importance of accurate and sensitive detection methods in ensuring consumer safety (Mallika J.B.N et al., 2014).
Mecanismo De Acción
Mode of Action
Without specific information on the compound’s primary target, it’s challenging to detail its mode of action. Based on its structural similarity to known compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Its lipophilic nature suggests it may be well-absorbed in the gastrointestinal tract and distributed throughout the body . Its metabolism and excretion pathways are currently unknown.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[3-(2,4-dichlorophenyl)propyl]-6-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2O3/c1-22-16-8-4-7-13(17(16)18(21)23-2)6-3-5-12-9-10-14(19)11-15(12)20/h4,7-11H,3,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDUAHVHNXQXAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901196243 | |
| Record name | Methyl 2-[3-(2,4-dichlorophenyl)propyl]-6-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901196243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1171923-45-7 | |
| Record name | Methyl 2-[3-(2,4-dichlorophenyl)propyl]-6-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171923-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[3-(2,4-dichlorophenyl)propyl]-6-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901196243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















